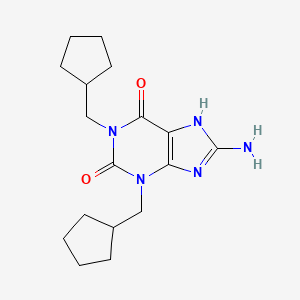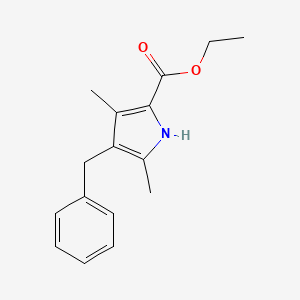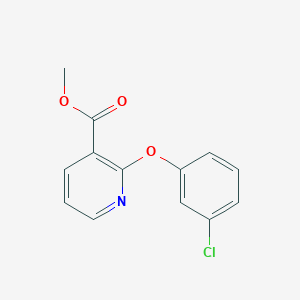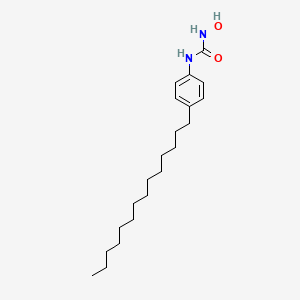
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopentylmethyl)-3,7-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopentylmethyl)-3,7-dihydro- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes an amino group and two cyclopentylmethyl groups attached to the purine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopentylmethyl)-3,7-dihydro- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the amino group and the cyclopentylmethyl groups. Common reagents used in these reactions include cyclopentylmethyl halides, ammonia or amines, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
化学反应分析
Types of Reactions: 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopentylmethyl)-3,7-dihydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The amino and cyclopentylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and catalysts to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized purine compounds.
科学研究应用
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopentylmethyl)-3,7-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving purines.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopentylmethyl)-3,7-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include purine metabolism, signal transduction, and cellular regulation processes.
相似化合物的比较
- 1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione
- 1,3-bis(2-methylpropyl)-7H-purine-2,6-dione
- 1,3-Bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)xanthine
- 1,3-bis(prop-2-enyl)-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione
Uniqueness: 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopentylmethyl)-3,7-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
132186-66-4 |
|---|---|
分子式 |
C17H25N5O2 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
8-amino-1,3-bis(cyclopentylmethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H25N5O2/c18-16-19-13-14(20-16)21(9-11-5-1-2-6-11)17(24)22(15(13)23)10-12-7-3-4-8-12/h11-12H,1-10H2,(H3,18,19,20) |
InChI 键 |
MVILGRWJMAJOGO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CN2C3=C(C(=O)N(C2=O)CC4CCCC4)NC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



silane](/img/structure/B14265414.png)
![[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane)](/img/structure/B14265417.png)


![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)


![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)


![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
